molecular formula C18H23NO3 B2763633 N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1351644-34-2

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2763633
CAS No.: 1351644-34-2
M. Wt: 301.386
InChI Key: IPOLRKRWATWSPS-UHFFFAOYSA-N
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Description

N-((2,5-Dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs: a 2,5-dimethylfuran-3-ylmethyl group and a 4-isopropylphenoxy moiety.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-12(2)15-5-7-17(8-6-15)21-11-18(20)19-10-16-9-13(3)22-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOLRKRWATWSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetyl chloride, which is then reacted with the furan derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydrofuran derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the furan ring and phenoxyacetamide moiety suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure indicates potential activity as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to confirm these activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The furan ring may facilitate binding to hydrophobic pockets, while the phenoxyacetamide moiety could interact with polar or charged residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The compound’s uniqueness lies in its furan-containing side chain and bulky 4-isopropylphenoxy group. Below is a comparative analysis with structurally related acetamides:

Compound Key Substituents Molecular Weight Application/Activity Key Differences
N-((2,5-Dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide (Target) 2,5-Dimethylfuran-3-ylmethyl, 4-isopropylphenoxy ~350–400 (estimated) Unknown (likely pharmaceutical) Combines lipophilic and electron-rich groups; lacks halogens or stereochemical complexity.
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazole, pyridin-4-yl, indolin-2-one Kinase inhibition (hypothetical) Contains a planar indolin-2-one scaffold and heterocyclic amines, enhancing target specificity.
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Diphenylhexan, amino, hydroxy Antibiotic (vancomycin-like) Complex stereochemistry and peptide-like backbone; targets bacterial cell walls.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, diethylphenyl 269.8 Herbicide Chlorine atom enables electrophilic reactivity; agrochemical application.
Goxalapladib (C40H39F5N4O3) Naphthyridine, trifluoromethyl, biphenyl 718.80 Atherosclerosis treatment Fluorinated aromatic systems and large molecular weight enhance protein binding and bioavailability.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, chloro, methylsulfonyl 306.73 Intermediate for heterocyclic synthesis Electron-withdrawing groups increase reactivity; used in sulfur-containing heterocycle synthesis.

Key Comparative Findings

Substituent Effects on Bioactivity
  • Electron-Rich vs. Electron-Deficient Groups: The target compound’s dimethylfuran and isopropylphenoxy groups are electron-rich, contrasting with chlorine (alachlor) or nitro () substituents, which are electron-withdrawing. This difference suggests divergent mechanisms: agrochemicals (alachlor) rely on electrophilic reactivity, while the target compound may engage in hydrogen bonding or π-π stacking in biological systems .
  • Heterocyclic Diversity: Compounds with isoxazole () or naphthyridine (Goxalapladib) rings exhibit enhanced target specificity due to rigid, planar structures.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The target’s isopropylphenoxy group increases lipophilicity compared to alachlor’s methoxymethyl or Goxalapladib’s polar trifluoromethyl groups. This property may enhance blood-brain barrier penetration, suggesting CNS applications .

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide, with the CAS number 1351644-34-2, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO3C_{18}H_{23}NO_3, with a molecular weight of 301.4 g/mol. The compound features a furan ring and a phenoxy group, which are significant for its biological activity.

PropertyValue
CAS Number1351644-34-2
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol

1. Anticancer Activity

Recent studies have indicated that phenoxy acetamides, including derivatives similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown IC50 values around 13 μM against multiple cancer types, demonstrating their potential as anticancer agents .

2. Acetylcholinesterase Inhibition

Phenoxy derivatives have been explored for their role as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives effectively inhibit acetylcholinesterase activity, suggesting potential therapeutic applications for cognitive disorders .

3. Antioxidant Properties

Compounds similar to this compound have been evaluated for their antioxidant capabilities. These studies utilized assays like DPPH and hydrogen peroxide scavenging tests to assess the ability of these compounds to neutralize free radicals .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as acetylcholinesterase, the compound may enhance cholinergic signaling in the brain.
  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of p53 and HIF-1α signaling pathways .
  • Free Radical Scavenging : The presence of furan and phenoxy groups contributes to the antioxidant capacity by donating electrons to reactive species.

Case Study 1: Anticancer Activity Assessment

A recent study synthesized a series of phenoxy acetamides and assessed their anticancer properties against human cancer cell lines such as MCF-7 and PC-3 using the MTT assay. The results demonstrated that certain analogs exhibited significant cytotoxicity with IC50 values below 20 μM, indicating their potential for further development as anticancer drugs .

Case Study 2: Neuroprotective Effects

In another investigation focusing on acetylcholinesterase inhibition, a derivative structurally related to this compound was tested on rat brain homogenates. Results indicated substantial inhibition of acetylcholinesterase activity compared to control groups, supporting its potential use in treating Alzheimer's disease .

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